molecular formula C17H26O B14397855 4-Pentyl-1-phenylcyclohexan-1-OL CAS No. 88069-95-8

4-Pentyl-1-phenylcyclohexan-1-OL

Cat. No.: B14397855
CAS No.: 88069-95-8
M. Wt: 246.4 g/mol
InChI Key: UJQGCNBAGYHPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C17H26O It is a cyclohexanol derivative, characterized by a phenyl group and a pentyl chain attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl-1-phenylcyclohexan-1-OL can be achieved through several methods. One common approach involves the hydrogenation of 4-Pentyl-1-phenylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the temperature ranging from 25°C to 50°C and a pressure of 1-5 atm .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of intermediates, purification, and final hydrogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-1-phenylcyclohexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Pentyl-1-phenylcyclohexanone or 4-Pentyl-1-phenylcyclohexanoic acid.

    Reduction: 4-Pentyl-1-phenylcyclohexanol.

    Substitution: 4-Bromo-1-phenylcyclohexane.

Scientific Research Applications

4-Pentyl-1-phenylcyclohexan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentyl-1-phenylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling events that result in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentyl-1-phenylcyclohexan-1-OL is unique due to the presence of both a phenyl group and a pentyl chain on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

88069-95-8

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

4-pentyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C17H26O/c1-2-3-5-8-15-11-13-17(18,14-12-15)16-9-6-4-7-10-16/h4,6-7,9-10,15,18H,2-3,5,8,11-14H2,1H3

InChI Key

UJQGCNBAGYHPHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)(C2=CC=CC=C2)O

Origin of Product

United States

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